

2-(4-methylcyclohexyl)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methylcyclohexyl)acetic Acid

Cat. No.: B2676115

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-methylcyclohexyl)acetic acid**

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **2-(4-methylcyclohexyl)acetic acid**. It delves into the core identifiers, physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols associated with this compound. The information is structured to provide not only data but also expert insights into the practical application and scientific context of this molecule.

Section 1: Core Chemical Identity and Identifiers

2-(4-methylcyclohexyl)acetic acid, also known as 4-methylcyclohexaneacetic acid, is a carboxylic acid featuring a methyl-substituted cyclohexane ring. This structure provides a unique combination of lipophilicity from the cycloalkane moiety and functionality from the carboxylic acid group, making it an interesting building block in organic and medicinal chemistry[1]. Precise identification is critical for regulatory compliance, procurement, and scientific documentation. The primary identifiers are consolidated below.

Identifier	Value	Source(s)
CAS Number	6603-71-0	[1] [2]
Molecular Formula	C ₉ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	156.22 g/mol	[1]
IUPAC Name	2-(4-methylcyclohexyl)acetic acid	[1] [3]
Synonyms	4-Methylcyclohexaneacetic acid	[4]
InChI Key	OQZGYMRYZAKXAF-UHFFFAOYSA-N	[1] [3]
SMILES	CC1CCC(CC1)CC(=O)O	[1] [3]
PubChem CID	3616945 (Related CID)	[3]

Section 2: Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a compound is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Physicochemical Data

The compound exists as a solid at standard conditions and is classified as a combustible solid.

Property	Value	Source(s)
Physical Form	Solid	
Flash Point	113 °C (235.4 °F) - closed cup	
Predicted XlogP	2.7	[3]
Storage Class	11 (Combustible Solids)	

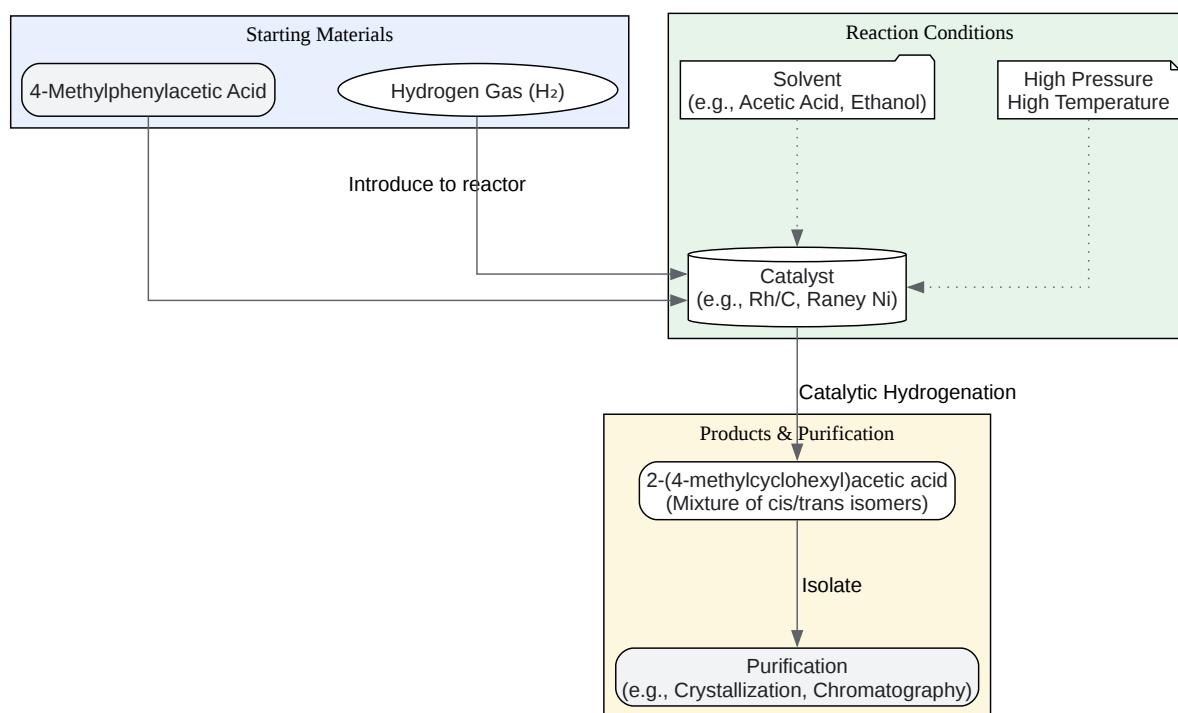
GHS Hazard and Safety Information

2-(4-methylcyclohexyl)acetic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory during handling[5].

Hazard Classification	GHS Code(s)	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[5]
Eye Irritation	H319	Causes serious eye irritation	[5]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[5]
Signal Word	Warning		

Handling Precautions:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].
- P280: Wear protective gloves/eye protection/face protection[5].
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water[5].
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].


Section 3: Synthesis and Chemical Reactions

The synthesis of **2-(4-methylcyclohexyl)acetic acid** is fundamental to its availability for research and development. While multiple pathways can be envisioned, a common and logical approach involves the hydrogenation of an aromatic precursor.

Plausible Synthetic Pathway: Catalytic Hydrogenation

A robust method for synthesizing cycloalkanes is the catalytic hydrogenation of the corresponding aromatic ring. In this case, 4-methylphenylacetic acid serves as a readily available starting material. The reaction involves reducing the phenyl ring to a cyclohexane ring

using hydrogen gas in the presence of a metal catalyst, such as rhodium on carbon or Raney nickel. This process is favored for its high efficiency and atom economy.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-(4-methylcyclohexyl)acetic acid**.

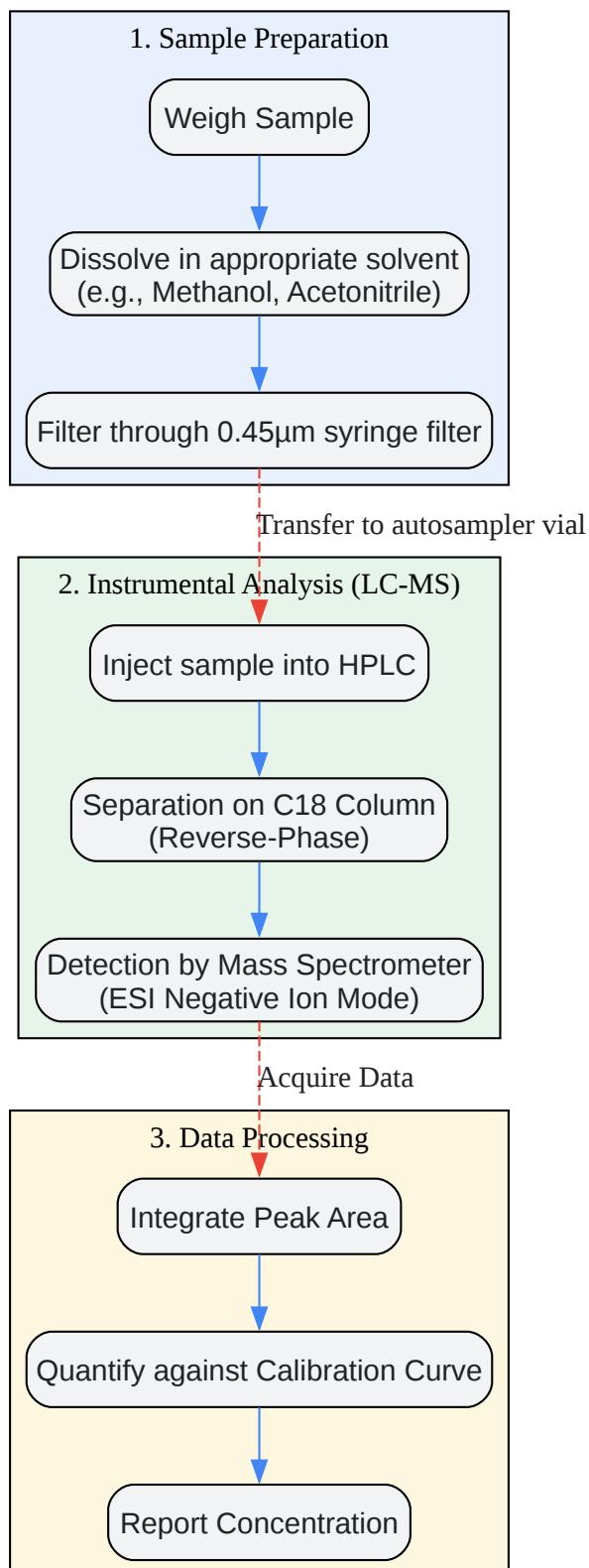
Key Chemical Reactions

The carboxylic acid functional group dictates the primary reactivity of this molecule, making it a versatile intermediate.

- Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters, which are valuable in fragrance and materials science[1].
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-methylcyclohexyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH_4)[1].
- Amide Formation: Can be converted to an acyl chloride and subsequently reacted with amines to form various amides, a common transformation in the synthesis of bioactive molecules.

Section 4: Applications and Research Interest

The unique structural characteristics of **2-(4-methylcyclohexyl)acetic acid** make it a compound of interest in several scientific domains.


- Medicinal Chemistry Building Block: The substituted cyclohexane ring is a common motif in drug design, acting as a rigid scaffold or a lipophilic group to enhance membrane permeability. The carboxylic acid handle allows for its straightforward incorporation into more complex target molecules[1].
- Naphthenic Acid Research: It has been employed as a model compound to represent naphthenic acids, a complex mixture of carboxylic acids found in crude oil. Its defined structure allows for controlled studies on the environmental fate and toxicological effects of naphthenic acids, such as evaluating their phytodegradation by algae[4].
- Materials Science: Derivatives, particularly esters, can be explored for applications as plasticizers, lubricants, or components in polymer synthesis.

Section 5: Analytical Methodologies

Accurate quantification and characterization are essential for quality control and research applications. A multi-step approach is typically employed for the analysis of a non-volatile carboxylic acid like **2-(4-methylcyclohexyl)acetic acid**.

Recommended Analytical Workflow

A standard workflow involves sample preparation followed by chromatographic separation and mass spectrometric detection. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice due to the compound's polarity and thermal lability.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for quantifying the target acid.

Detailed Protocol: HPLC-MS Analysis

This protocol provides a self-validating system for the quantitative analysis of **2-(4-methylcyclohexyl)acetic acid** in a research sample.

- Preparation of Standards and Samples:
 - Create a stock solution of 1 mg/mL **2-(4-methylcyclohexyl)acetic acid** in methanol.
 - Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the mobile phase.
 - Prepare the unknown sample by dissolving a known mass in methanol to achieve an expected concentration within the calibration range.
 - Filter all solutions through a 0.45 µm filter before injection.
- Chromatographic Conditions:
 - Instrument: HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer[6].
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 stationary phase provides the necessary hydrophobic interaction to retain the cycloalkane portion of the molecule.
 - Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for good peak shape and to facilitate ionization.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start at 50% B, increasing to 95% B over several minutes to elute the compound.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode. The carboxylic acid readily loses a proton to form the $[M-H]^-$ ion.
- Monitored Transition (for MS/MS): The precursor ion (m/z 155.1) would be fragmented to produce characteristic product ions for selective and sensitive quantification.

- Data Analysis:
 - A calibration curve is constructed by plotting the peak area of the standards versus their concentration.
 - The concentration of the unknown sample is determined by interpolating its peak area from the linear regression of the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(4-methylcyclohexyl)acetic Acid | 6603-71-0 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 2-(4-methylcyclohexyl)acetic acid (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-METHYLCYCLOHEXANEACETIC ACID | 6603-71-0 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- To cite this document: BenchChem. [2-(4-methylcyclohexyl)acetic acid CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2676115#2-4-methylcyclohexyl-acetic-acid-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com